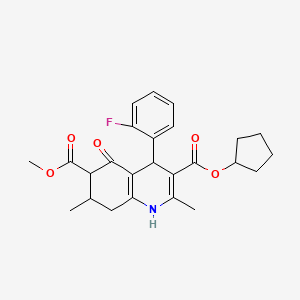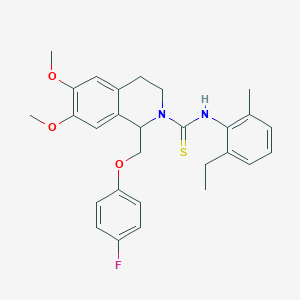![molecular formula C19H27BrN2O3 B14997615 N'-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide](/img/structure/B14997615.png)
N'-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with a suitable alkylating agent to form the 4-bromophenoxy group.
Attachment of the pentanoyl chain: The bromophenoxy intermediate is then reacted with a pentanoyl chloride in the presence of a base to form the pentanoyl derivative.
Cyclohexane ring formation: The pentanoyl derivative is further reacted with a cyclohexanone derivative to form the cyclohexane ring.
Hydrazide formation: Finally, the cyclohexane derivative is reacted with hydrazine to form the carbohydrazide group, resulting in the formation of N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide.
Chemical Reactions Analysis
N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological receptors, leading to the modulation of cellular pathways. The carbohydrazide group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide can be compared with similar compounds such as:
N’-[2-(4-bromophenoxy)pentanoyl]-4-ethylbenzohydrazide: This compound has a similar structure but contains an ethylbenzohydrazide group instead of a methylcyclohexane ring.
N’-[2-(4-bromophenoxy)pentanoyl]-1-adamantanecarbohydrazide: This compound contains an adamantane ring instead of a methylcyclohexane ring.
The uniqueness of N’-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexanecarbohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H27BrN2O3 |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N'-[2-(4-bromophenoxy)pentanoyl]-4-methylcyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C19H27BrN2O3/c1-3-4-17(25-16-11-9-15(20)10-12-16)19(24)22-21-18(23)14-7-5-13(2)6-8-14/h9-14,17H,3-8H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
QBNJXDVAVHBDBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NNC(=O)C1CCC(CC1)C)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E,5E)-3,5-bis[(4-ethoxyphenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B14997532.png)
![Tert-butyl 2-[(4-methylcyclohexyl)carbonyl]hydrazinecarboxylate](/img/structure/B14997543.png)
![Dimethyl 2-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B14997544.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B14997552.png)
![ethyl 7-cyclohexyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14997559.png)
![6-chloro-N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997566.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997570.png)

![(2Z)-3-benzyl-N-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14997590.png)
![2-(furan-2-yl)-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997598.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide](/img/structure/B14997602.png)
![2,3-Dimethoxy-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B14997629.png)

![4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)butanamide](/img/structure/B14997632.png)
